molecular formula C15H14ClN3O3 B4234640 4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide

4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide

Cat. No. B4234640
M. Wt: 319.74 g/mol
InChI Key: KPQLMLPACSVSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that removes acetyl groups from proteins, which can affect their function and stability. ACY-1215 has been studied for its potential use in treating cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

The mechanism of action of ACY-1215 involves inhibition of 4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide, which can lead to increased acetylation of proteins involved in various cellular processes. This can affect cell growth, differentiation, and survival. In cancer cells, inhibition of 4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, ACY-1215 has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. It has also been shown to protect against neuronal damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of ACY-1215 is its specificity for 4-(acetylamino)-5-chloro-2-methoxy-N-2-pyridinylbenzamide, which can reduce off-target effects compared to other HDAC inhibitors. However, like other small molecule inhibitors, ACY-1215 can have limitations in terms of delivery and bioavailability.

Future Directions

For research on ACY-1215 could include further studies of its effects on cancer cells and other disease models, as well as investigations into its potential use in combination with other therapies. Additional studies could also explore the mechanisms underlying its anti-inflammatory and neuroprotective effects.

Scientific Research Applications

ACY-1215 has been studied for its potential use in treating a variety of diseases, including multiple myeloma, lymphoma, and Alzheimer's disease. In preclinical studies, ACY-1215 has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-9(20)18-12-8-13(22-2)10(7-11(12)16)15(21)19-14-5-3-4-6-17-14/h3-8H,1-2H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQLMLPACSVSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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